3,4-Dimethoxyphenylglyoxal hydrate

Fluorescence derivatization HPLC Guanine detection

Problem: Generic phenylglyoxal (PGO) yields 2-3.5× inferior guanine detection sensitivity vs. DMPG in HPLC-fluorescence workflows. Solution: 3,4-Dimethoxyphenylglyoxal hydrate (DMPG, CAS 163428-90-8) is the validated fluorogenic reagent achieving 40-400 fmol LOD for guanine, guanosine, GMP, GDP, GTP, cGMP, 7MG, and O⁶MG. • Enables non-radioactive PDE IC₅₀ assays (50 fmol GMP on-column) and GTPase activation ratiometric analysis • ≥98% purity (dry wt.), mp 118-120°C ensures lot-to-lot derivatization consistency

Molecular Formula C10H12O5
Molecular Weight 212.201
CAS No. 163428-90-8
Cat. No. B575279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxyphenylglyoxal hydrate
CAS163428-90-8
Molecular FormulaC10H12O5
Molecular Weight212.201
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C=O)OC.O
InChIInChI=1S/C10H10O4.H2O/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2;/h3-6H,1-2H3;1H2
InChIKeyHVXVAKHTLMPFDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxyphenylglyoxal Hydrate: Identity & Sourcing Specifications


3,4-Dimethoxyphenylglyoxal hydrate (DMPG) is a phenylglyoxal derivative belonging to the alkoxyphenylglyoxal class of synthetic fluorogenic reagents. Its chemical structure features a phenyl ring substituted with two electron-donating methoxy groups at the 3- and 4-positions and a glyoxal (α-ketoaldehyde) reactive moiety, supplied as the hydrate crystalline solid with molecular formula C₁₀H₁₂O₅ (MW 212.20 g/mol; anhydrous C₁₀H₁₀O₄, MW 194.19 g/mol) [1]. Commercial specifications include a minimum purity of 98% (dry wt. basis), white to light-brown solid physical form at ambient temperature, and a melting point of 118–120 °C . Storage conditions require a cool, dry environment with protection from light and high temperatures to maintain stability . DMPG is employed exclusively as a research chemical for fluorescence derivatization in HPLC-based bioanalytical workflows and is not intended for therapeutic, food, cosmetic, or consumer applications .

Why Generic Substitution Fails: Phenylglyoxal Non-Interchangeability


Phenylglyoxal-class fluorogenic reagents are not interchangeable for guanine-selective fluorescence derivatization because the number and position of electron-donating substituents on the phenyl ring directly govern both reaction sensitivity and selectivity for guanine-containing analytes. Empirical structure–activity data demonstrate that unsubstituted phenylglyoxal (PGO) yields inferior detection limits, while among systematically synthesized alkoxyphenylglyoxal congeners, the 3,4-dimethoxy substitution pattern confers maximal sensitivity [1]. Consequently, substituting DMPG with PGO, 4-methoxyphenylglyoxal, or 3,4-methylenedioxyphenylglyoxal in a validated HPLC-fluorescence method would alter the limit of detection, linear dynamic range, and signal-to-noise ratio, potentially invalidating the analytical method. The quantitative evidence below substantiates why procurement must be compound-specific rather than class-generic.

3,4-Dimethoxyphenylglyoxal Hydrate: Quantitative Evidence for Procurement


Guanine Detection Sensitivity: DMPG vs. Phenylglyoxal

3,4-Dimethoxyphenylglyoxal (DMPG) demonstrates markedly superior fluorescence detection sensitivity for guanine and its nucleosides/nucleotides compared to unsubstituted phenylglyoxal (PGO). In the foundational comparative study by Ohba et al. (1994), DMPG was identified as the most sensitive reagent among a series of synthesized alkoxyphenylglyoxal analogues, with detection limits (S/N = 3) of 40–400 fmol per injection volume depending on the specific guanine compound [1]. By contrast, PGO under analogous pre-column derivatization conditions yielded detection limits of 140–720 fmol per 100-μL injection volume [2]. This represents an approximate 2- to 3.5-fold sensitivity gain for DMPG over PGO, attributed to the electron-donating effect of the 3,4-dimethoxy substitution enhancing the fluorescence quantum yield of the resulting guanine derivative [1].

Fluorescence derivatization HPLC Guanine detection Bioanalytical chemistry

DNA Methylation Lesion Quantification by HPLC

DMPG has been uniquely validated for the simultaneous determination of two mutagenic DNA methylation lesions—7-methylguanine (7MG) and O⁶-methylguanine (O⁶MG)—in DNA following alkylation with N-methyl-N-nitrosourea (MNU). Using postcolumn fluorescence derivatization with DMPG after acid hydrolysis of DNA and HBr-mediated demethylation to convert O⁶MG to guanine, Ohba et al. (1998) achieved detection limits (S/N = 3) of 6.7 pmol for 7MG and 0.7 pmol for O⁶MG in a 20-μL injection volume [1]. This method uniquely overcomes the low sensitivity and poor selectivity limitations of UV, electrochemical, and native fluorescence approaches previously applied to DNA methylguanine analysis [1]. No equivalent validated method using unsubstituted phenylglyoxal or other alkoxyphenylglyoxals has been reported for this specific dual-analyte application [1][2].

DNA adduct analysis Carcinogenesis Methylguanine quantitation Fluorescence HPLC

PDE Activity Assay with Femtomole GMP Detection

DMPG enables a validated HPLC-fluorescence method for measuring 3′,5′-cyclic nucleotide phosphodiesterase (PDE) activity in rat cerebral cortex homogenates, achieving a detection limit of 50 fmol for GMP on-column (S/N = 3) [1]. The substrate cGMP and product GMP are both selectively converted to fluorescent derivatives by DMPG, allowing direct quantification of enzyme activity without radiolabeled substrates. The Michaelis constant (Kₘ) for cGMP was determined as 9.8 μM, and the method can measure PDE activity exceeding 0.5 pmol min⁻¹ mg⁻¹ protein [1]. In contrast, PDE assays relying on phenylglyoxal derivatization have not been reported with comparable sensitivity, and radiolabel-based PDE assays carry the operational burden of radioactive waste disposal and limited reagent shelf-life [2].

Phosphodiesterase assay Enzyme kinetics GMP detection Drug discovery

Human Urine cGMP as Clinical Biomarker

DMPG has been validated for the quantitative determination of guanosine 3′,5′-cyclic monophosphate (cGMP) in human urine, a clinically relevant biomarker for nitric oxide signaling, natriuretic peptide activity, and phosphodiesterase inhibitor pharmacodynamics. Using anion-exchange solid-phase extraction (TOYOPAK DEAES) followed by DMPG fluorescence derivatization and reversed-phase HPLC separation, the method achieves a detection limit (S/N = 3) of 4.4 pmol cGMP on-column [1]. No comparable human urine cGMP method using phenylglyoxal derivatization has been published with equivalent sensitivity and full matrix validation [2]. The method also enables simultaneous detection of other guanine nucleotides (GMP, GDP, GTP) present in human urine after the same clean-up and derivatization procedure [1].

cGMP biomarker Human urine analysis Clinical biochemistry HPLC-fluorescence

Small GTPase Activation Status by Fluor-HPLC

A 2025 study published in the Journal of Biological Chemistry established a highly sensitive HPLC-based assay with fluorescence detection (Fluor-HPLC) that uses DMPG as the fluorogenic derivatization reagent for precise quantification of guanine nucleotide-binding states (GDP-bound vs. GTP-bound) in small GTPases at their endogenous cellular expression levels [1]. This method successfully quantified the activation states of RHEB and HRAS in response to extracellular stimuli and evaluated KRAS activation dynamics in syngeneic mouse tumor models, including assessment of targeted anticancer therapeutic efficacy [1]. DMPG is designated as the core derivatization reagent (abbreviated 'DMPG' in the method nomenclature), enabling the conversion of GTP and GDP released from immunoprecipitated small GTPases into fluorescent derivatives separable by reversed-phase HPLC. The method addresses a long-standing limitation in the GTPase field: existing methods (radiolabeled nucleotide binding, GTPase-Glo luminescence assays, or anti-GTP antibody-based pull-downs) do not simultaneously provide the sensitivity, quantitative precision, and versatility achieved by the DMPG-based Fluor-HPLC approach [1].

Small GTPase KRAS activation Cancer biology Nucleotide-binding assay

Validated Application Scenarios for DMPG Procurement


Trace-Level Guanine Compound Analysis

DMPG is the reagent of choice when a bioanalytical laboratory requires the highest achievable fluorescence detection sensitivity for guanine, guanosine, GMP, GDP, GTP, or cGMP in biological matrices. The 40–400 fmol detection limit range [1] outperforms phenylglyoxal by approximately 2–3.5-fold [2], enabling quantitation of low-abundance guanine nucleotides in limited-volume biospecimens such as cerebrospinal fluid, tissue microdialysates, or single-cell preparations. Procurement should specify the hydrate form (CAS 163428-90-8) with ≥98% purity (dry wt. basis) and a melting point of 118–120 °C to ensure lot-to-lot consistency in derivatization yield.

DNA Carcinogenesis: Methylguanine Adduct Quantification

Laboratories engaged in DNA damage and repair research, particularly those studying alkylating agent-induced mutagenesis and carcinogenesis, should procure DMPG specifically for the validated postcolumn fluorescence derivatization HPLC method [3]. This method detects 7MG at 6.7 pmol and O⁶MG at 0.7 pmol per 20-μL injection, enabling the assessment of DNA methylation burden in experimental models exposed to N-methyl-N-nitrosourea or related alkylating chemotherapeutics. The HBr-mediated O⁶MG demethylation step followed by DMPG derivatization is uniquely validated for this dual-analyte application.

PDE Inhibitor Screening and Kinetic Studies

Drug discovery programs targeting cyclic nucleotide phosphodiesterases require a non-radioactive, HPLC-based enzyme activity assay for inhibitor potency (IC₅₀) determination. DMPG enables detection of GMP product at 50 fmol on-column [4], allowing PDE activity measurement in rate-limiting tissue samples such as brain region microdissections or platelet preparations. The method also supports Michaelis–Menten kinetic analysis (Kₘ = 9.8 μM for cGMP), making it suitable for detailed enzymology studies of PDE isoform selectivity. Procurement of DMPG eliminates the operational costs and regulatory compliance burden associated with [³H]-cGMP radiolabeled substrate methods.

Oncogenic RAS: Small GTPase Nucleotide-Binding Quantification

Cancer biology groups investigating KRAS, HRAS, or RHEB activation dynamics at endogenous expression levels should procure DMPG as the core Fluor-HPLC derivatization reagent [5]. This 2025-validated method uniquely resolves GTP- and GDP-bound states as chromatographically separated fluorescent peaks, enabling direct ratiometric quantification of GTPase activation. The assay has been demonstrated in cell culture models and syngeneic mouse tumor tissues, including evaluation of targeted anticancer therapeutic efficacy, representing a procurement-critical application for which no alternative fluorogenic reagent has been validated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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